molecular formula C11H17N3O2 B8409920 N1-[3-(4-Nitro-phenyl)-propyl]-ethane-1,2-diamine

N1-[3-(4-Nitro-phenyl)-propyl]-ethane-1,2-diamine

Cat. No.: B8409920
M. Wt: 223.27 g/mol
InChI Key: VXNHPMMSARRLRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-[3-(4-Nitro-phenyl)-propyl]-ethane-1,2-diamine is a useful research compound. Its molecular formula is C11H17N3O2 and its molecular weight is 223.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

N'-[3-(4-nitrophenyl)propyl]ethane-1,2-diamine

InChI

InChI=1S/C11H17N3O2/c12-7-9-13-8-1-2-10-3-5-11(6-4-10)14(15)16/h3-6,13H,1-2,7-9,12H2

InChI Key

VXNHPMMSARRLRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCNCCN)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add ethylene diamine (200 mL, 3000 mmol) and toluene (1200 mL) to a 3 L flask and cool to <5° C. Add a solution of 3-(4-Nitro-phenyl)-propionaldehyde (63 g, 280 mmol) in toluene (300 mL) via addition funnel over 45 minutes with vigorous stirring. Remove the cooling bath and heat to reflux to remove water by azeotropic distillation (Dean Stark trap). Concentrate the reaction under reduced pressure to an oil. Dilute the crude oil with methanol (450 mL) and cool to 0° C. Add sodium borohydride (13 g, 340 mmol) in 1-2 g portions with stirring, holding the temperature below 5° C. Stir the reaction for 20 minutes at 5° C. and then allow the reaction to warm to room temperature and stir for an additional 30 minutes. Cool to <0° C. and add water and dichloromethane. Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers and wash with brine and dry over MgSO4. Filter the slurry and concentrate under reduced pressure to a red oil (73 g). The title compound was used without purification. 1H NMR (CDCl3, 500.0 MHz): δ 8.12 (d, 2H, J=8 Hz), 7.32 (d, 2H, J=8 Hz), 2.74-2.81 (m, 4H), 2.61-2.67 (m, 4H), 1.84 (p, 2H, J=7.5 Hz), 1.57 (br s, 2H).
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One
Quantity
63 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
13 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
450 mL
Type
solvent
Reaction Step Five

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